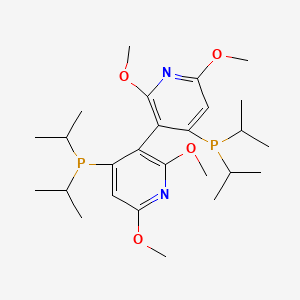
(R)-4,4'-Bis(diisopropylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a chiral ligand used in various chemical reactions, particularly in catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which is then functionalized with methoxy groups.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of ®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine undergoes various types of reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often in the presence of transition metal catalysts.
Reduction: It can also be involved in reduction reactions, where it helps stabilize the reduced metal species.
Substitution: The ligand can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen, often under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, typically under an inert atmosphere.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized metal complexes, while reduction reactions can produce reduced metal species.
Scientific Research Applications
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The ligand is employed in the study of metalloproteins and enzyme mimics, helping to elucidate their mechanisms of action.
Mechanism of Action
The mechanism by which ®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates. The ligand’s chiral nature allows it to induce asymmetry in the products, making it valuable in enantioselective synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in various catalytic processes.
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine (dppb): A similar ligand with different substituents, used in coordination chemistry.
Uniqueness
®-4,4’-Bis(diisopropylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to its specific combination of diisopropylphosphino and methoxy groups, which provide distinct steric and electronic properties. These properties enhance its ability to form stable metal complexes and facilitate asymmetric catalysis, making it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C26H42N2O4P2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[3-[4-di(propan-2-yl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H42N2O4P2/c1-15(2)33(16(3)4)19-13-21(29-9)27-25(31-11)23(19)24-20(34(17(5)6)18(7)8)14-22(30-10)28-26(24)32-12/h13-18H,1-12H3 |
InChI Key |
BGNMDLSIKRETTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC(=NC(=C1C2=C(N=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


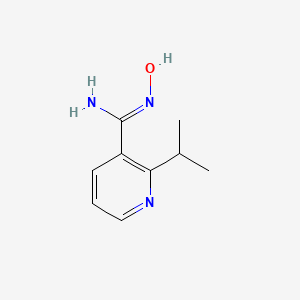

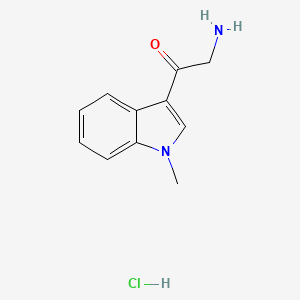
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

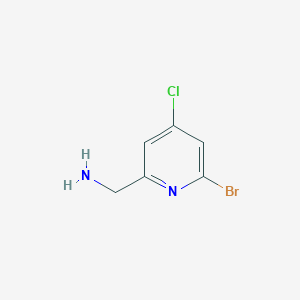
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
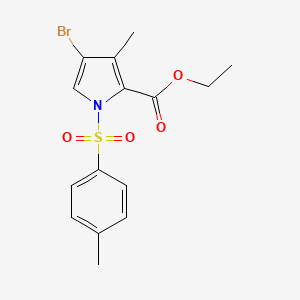

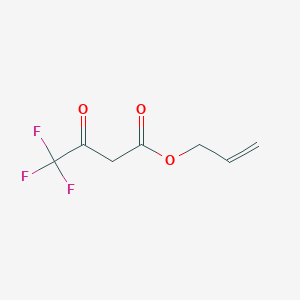
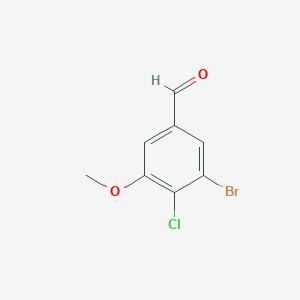
![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)
